Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Structural Characterization of Methyl 2-((1-(Furan-2-Carbonyl)Pyrrolidin-3-yl)Thio)Acetate

Molecular Architecture and IUPAC Nomenclature Analysis

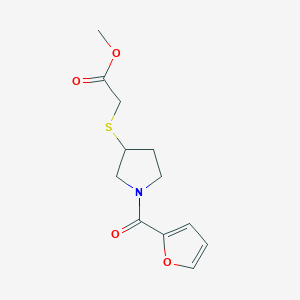

The molecular structure of this compound comprises three primary components:

- A pyrrolidine ring (C₄H₈N), a five-membered saturated heterocycle with one nitrogen atom.

- A furan-2-carbonyl group (C₅H₃O₂), where a carbonyl moiety is attached to the 2-position of a furan ring.

- A thioacetate methyl ester (-S-CH₂-C(O)-OCH₃, C₃H₅O₂S), which introduces a sulfur-containing substituent.

The IUPAC name is derived systematically:

- Parent structure : Pyrrolidine.

- Substituents :

- At position 1: Furan-2-carbonyl group.

- At position 3: Thioacetate methyl ester.

Thus, the full IUPAC name is methyl 2-[(1-(furan-2-carbonyl)pyrrolidin-3-yl)sulfanyl]acetate . This nomenclature aligns with the priority rules for functional groups, where the carbonyl group takes precedence over the thioether.

Molecular Formula : C₁₂H₁₅NO₄S

Molecular Weight : 269.31 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄S |

| Molecular Weight | 269.31 g/mol |

| IUPAC Name | Methyl 2-[(1-(furan-2-carbonyl)pyrrolidin-3-yl)sulfanyl]acetate |

Crystallographic Studies and Conformational Isomerism

While direct crystallographic data for this compound is unavailable, insights can be inferred from related structures. The pyrrolidine ring typically adopts envelope or half-chair conformations due to its saturated nature and substituent steric effects. The furan ring’s planarity and the thioacetate group’s flexibility may influence crystal packing.

Key hypothetical crystallographic parameters:

- Unit cell dimensions : Likely monoclinic or orthorhombic, given the asymmetry introduced by the furan and thioacetate groups.

- Hydrogen bonding : Potential interactions between the carbonyl oxygen of the furan-2-carbonyl group and adjacent molecules.

Comparative analysis with S-methyl thioacetate (C₃H₆OS) reveals that the addition of the pyrrolidine-furan system increases steric demand, potentially reducing crystal symmetry.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Pyrrolidine protons : δ 1.8–3.2 ppm (multiplet, ring CH₂ groups).

- Furan protons : δ 6.5–7.5 ppm (doublets, aromatic H-3 and H-5).

- Thioacetate methyl groups : δ 3.7 ppm (singlet, OCH₃) and δ 2.4 ppm (singlet, SCH₂).

¹³C NMR :

- Carbonyl carbons : δ 170–175 ppm (furan-2-carbonyl and acetate ester).

- Furan carbons : δ 110–150 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

- C=O stretches : ~1,710 cm⁻¹ (furan-2-carbonyl) and ~1,740 cm⁻¹ (acetate ester).

- C-S stretch : ~680 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Absorption bands : ~210 nm (π→π* transition of furan ring) and ~260 nm (n→π* transition of carbonyl groups).

Mass Spectrometry (MS)

- Molecular ion peak : m/z 269 (M⁺).

- Fragmentation :

- Loss of OCH₃ (m/z 225).

- Cleavage of the pyrrolidine-furan bond (m/z 142).

Comparative Analysis with Related Thioacetate Derivatives

The structural and electronic features of this compound distinguish it from simpler thioacetates:

The furan ring in the target compound enhances π-conjugation , potentially increasing UV absorption compared to aliphatic thioacetates. Additionally, the pyrrolidine ring’s flexibility may confer unique solubility properties in polar solvents.

Properties

IUPAC Name |

methyl 2-[1-(furan-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEFDVAAUKMZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of furan-2-carboxylic acid with pyrrolidine in the presence of a coupling agent to form the intermediate 1-(furan-2-carbonyl)pyrrolidine. This intermediate is then reacted with methyl thioacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The thioester group can undergo nucleophilic substitution reactions to form different thioester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3

Biological Activity

Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by its unique structural features, including a furan ring, a pyrrolidine ring, and a thioester functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is methyl 2-[1-(furan-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate. Its molecular formula is , and it has a molecular weight of approximately 273.32 g/mol. The structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multiple steps. A common synthetic route includes the reaction of furan-2-carboxylic acid with pyrrolidine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with methyl thioacetate under basic conditions to yield the final product.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, certain thiazole-bearing molecules demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that modifications in similar compounds can lead to enhanced biological activity .

Anticonvulsant Properties

In related research, pyrrolidine derivatives have shown promise in anticonvulsant activity. The structure of this compound may influence its interaction with neurotransmitter systems, potentially leading to anticonvulsant effects similar to those observed in other pyrrolidine-based compounds.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or seizure activity.

- Cellular Interaction : Interaction with cellular membranes could alter signaling pathways, leading to apoptosis in cancer cells or modulation of neuronal excitability.

- Oxidative Stress Modulation : The furan ring may play a role in antioxidant activity, potentially reducing oxidative stress within cells.

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate, we analyze structurally and functionally related compounds, focusing on substituent variations, stability, and applications.

Structural Analogues

Methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate (CAS: 2034997-35-6)

- Key Difference : The acryloyl group (CH₂=CH-C(O)-) replaces the furan-2-carbonyl group, introducing a conjugated double bond. This modification increases π-electron delocalization and may alter binding affinity in biological targets.

- Stability : The acryloyl group enhances susceptibility to photodegradation compared to the furan-2-carbonyl analogue .

- Safety : Both compounds share safety precautions (e.g., P210: avoid heat/ignition sources), but the acryloyl derivative’s reactivity necessitates stricter storage protocols .

(2-Pyrrolidin-1-yl-ethyl)-carbamic Acid Ester Derivatives (Patent EP 2022/06) Key Difference: These compounds replace the thioether-acetate chain with a carbamate-linked pyrrolidinylethyl group. The carbamate group confers hydrolytic stability but reduces nucleophilicity compared to thioethers.

Functional Group Analysis

| Feature | This compound | Methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate | Carbamic Acid Ester Derivatives (EP 2022/06) |

|---|---|---|---|

| Core Structure | Pyrrolidine | Pyrrolidine | Pyrrolidine |

| Substituent at Pyrrolidine | Furan-2-carbonyl (C(O)-furan) | Acryloyl (CH₂=CH-C(O)-) | Carbamic acid ester |

| Linker Group | Thioether (S-CH₂-COOCH₃) | Thioether (S-CH₂-COOCH₃) | Carbamate (O-CO-NR₂) |

| Reactivity | Moderate (thioether nucleophilicity) | High (acryloyl conjugation) | Low (carbamate stability) |

| Stability | Hydrolytically sensitive (ester) | Photolabile (acryloyl) | Hydrolytically stable |

Research Findings

- Synthetic Accessibility : The thioether-linked derivatives are synthesized via nucleophilic substitution between pyrrolidine-thiol intermediates and methyl bromoacetate, whereas carbamate derivatives require carbamoylation steps .

- Safety Profile : Thioether-containing compounds demand stringent handling (e.g., P201/P202: pre-use safety protocols) compared to carbamates, which are more stable under ambient conditions .

Critical Analysis of Limitations

- Data Gaps : Direct comparative studies on biological activity or thermodynamic properties (e.g., solubility, logP) are absent in available literature.

- Structural Diversity: The acryloyl and carbamate variants highlight how minor substituent changes drastically alter reactivity and application scope.

Q & A

Q. What are the common synthetic routes for Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate?

The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives and thioacetate coupling. A typical approach involves:

- Step 1 : Functionalization of pyrrolidine with furan-2-carbonyl groups under microwave-assisted conditions (e.g., DMF as solvent, potassium carbonate as base, 150°C for 20 hours) .

- Step 2 : Thioether formation by reacting the functionalized pyrrolidine with methyl thioacetate derivatives. Ethyl thioacetate analogs have been synthesized using cyanothioacetamide under microwave heating .

- Purification : Extraction with ethyl acetate and drying over MgSO₄, followed by solvent removal under reduced pressure .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm the presence of pyrrolidine protons (δ ~3.3–3.3 ppm), furan carbonyl groups, and thioacetate methyl signals .

- Elemental Analysis : To verify purity (e.g., nitrogen content ~7.5–7.99% for pyrrolidine derivatives) .

- Mass Spectrometry : For molecular ion peak confirmation (e.g., MW ~267–248 for similar analogs) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Yield optimization requires systematic testing of:

- Catalysts : Palladium acetate with tert-butyl XPhos ligand has shown efficacy in multi-step couplings (e.g., 93–96% yield under inert atmospheres) .

- Solvent Effects : Polar aprotic solvents like DMF enhance reactivity compared to alcohols .

- Temperature : Microwave heating at 150°C reduces reaction time (20 hours vs. traditional 48 hours) . Table 1 : Comparative yields under different conditions:

| Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 150°C | 93% | |

| Pd(OAc)₂/XPhos | t-BuOH | 100°C | 96% |

Q. How do substituents on the heterocyclic core affect the compound’s actoprotective activity?

Substituent effects are critical for biological activity. For example:

- Methyl vs. Ethyl Groups : Methyl at the 4-position of a triazole ring increases actoprotective activity by 8.27%, while ethyl or phenyl substituents reduce efficacy .

- Steric Hindrance : Bulky groups (e.g., phenyl) disrupt binding interactions, as shown in SAR studies . Table 2 : Substituent impact on actoprotective activity:

| Substituent (R) | Activity (% vs. Control) | Reference |

|---|---|---|

| Methyl | +8.27% | |

| Ethyl | -3.12% | |

| Phenyl | No activity |

Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?

Contradictions may arise from:

- Impurities : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Stereoisomerism : Use 2D NMR (e.g., NOESY) to distinguish diastereomers .

- Solvent Artifacts : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent peaks .

Q. What strategies mitigate thioether oxidation during storage or handling?

- Storage : Keep under inert gas (N₂ or Ar) at –20°C in amber vials .

- Antioxidants : Add 0.1% BHT to solutions .

- Handling : Use gloveboxes for air-sensitive steps .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.